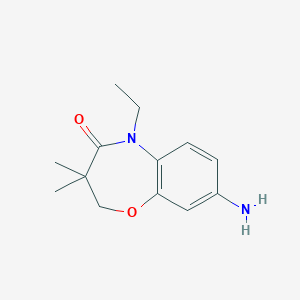

8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

描述

IUPAC Naming and CAS Registry Number

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the official name 8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one. This systematic name precisely describes the structural features of the molecule, indicating the presence of an amino group at position 8, an ethyl substituent at position 5, and two methyl groups at position 3 of the benzoxazepine framework. The designation "2,3-dihydro" and "4(5H)-one" indicates the specific saturation pattern and the location of the ketone functionality within the seven-membered ring system.

The compound has been assigned the Chemical Abstracts Service registry number 1170011-80-9, which serves as its unique identifier in chemical databases and regulatory systems. This registry number ensures unambiguous identification across different chemical suppliers and research institutions. The consistency of this registry number across multiple independent sources confirms the established identity of this specific molecular structure.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is established as C₁₃H₁₈N₂O₂. This formula indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, providing a molecular framework that supports the complex heterocyclic structure. The molecular weight has been determined with high precision across multiple sources, with values reported as 234.29 and 234.30 grams per mole, demonstrating excellent agreement between independent measurements.

The structural composition reveals several key features that distinguish this compound from other benzoxazepine derivatives. The presence of two nitrogen atoms within the molecular framework creates opportunities for multiple isomeric forms, though the specific positioning described in the systematic name defines the exact structural arrangement. The molecular formula allows for various structural isomers, but the benzoxazepine core structure with its specific substitution pattern constrains the possible arrangements significantly.

The oxygen atoms in the molecular formula serve distinct structural roles, with one oxygen participating in the heterocyclic ring system as part of the oxazepine moiety, while the second oxygen forms the ketone functionality at position 4. This arrangement creates a unique electronic environment that influences both the chemical reactivity and potential biological activity of the compound.

| Molecular Parameter | Value | Source Confirmation |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molecular Weight | 234.29 - 234.30 g/mol | |

| Carbon Atoms | 13 | |

| Hydrogen Atoms | 18 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 2 |

SMILES and InChI Representation

The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the molecular structure in a linear format. Two distinct SMILES notations have been documented for this compound, reflecting different but equivalent structural representations. The first notation, documented as "CCN1C(=O)C(C)(C)COc2cc(N)ccc21", emphasizes the connectivity starting from the ethyl group attached to the nitrogen atom. The second representation, "O=C1C(C)(C)COC2=CC(N)=CC=C2N1CC", begins with the ketone functionality and provides an alternative but equivalent description of the same molecular structure.

These different SMILES representations demonstrate the flexibility inherent in linear molecular notation systems while maintaining chemical accuracy. Both notations correctly encode the benzoxazepine ring system with its specific substitution pattern, including the amino group at position 8, the ethyl group at position 5, and the dimethyl substitution at position 3. The consistency between these representations, despite their different starting points, confirms the structural integrity of the documented molecular formula.

The availability of multiple SMILES representations facilitates computational chemistry applications and database searches, as different software systems may generate or prefer different canonical forms. Research applications benefit from this redundancy, as it provides multiple pathways for molecular recognition and structural analysis across various computational platforms.

属性

IUPAC Name |

8-amino-5-ethyl-3,3-dimethyl-2H-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-4-15-10-6-5-9(14)7-11(10)17-8-13(2,3)12(15)16/h5-7H,4,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAFAYNVUXGNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Description

The Schmidt rearrangement of chromanones is a pivotal step for constructing the benzoxazepinone skeleton. This reaction involves the treatment of chromanone derivatives with sodium azide in acidic media, leading to ring expansion and formation of benzoxazepin-4-one isomers.

Experimental Details and Findings

| Step | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|

| 1 | Chromanone derivative (e.g., 5-ethyl chromanone) + sodium azide in trifluoroacetic acid (TFA) | Mixture of 1,4- and 1,5-benzoxazepin-4(5H)-one isomers | Ratio depends on substitution pattern; bulky substituents favor 1,5-benzoxazepinones |

| 2 | Isolation by crystallization and chromatography | Yields up to 60% for solid benzoxazepinones | NMR spectra confirm isomer structures |

Mechanistic Insights

- The reaction proceeds via an iminodiazonium ion intermediate.

- Steric bulk at the 5-position influences whether aryl or alkyl bond migration occurs, affecting the isomer distribution.

- The azidohydrin intermediate can also play a role, with different pathways leading to the two isomeric lactams.

Reduction and Nucleophilic Aromatic Substitution

Description

Following Schmidt rearrangement, the benzoxazepinone intermediate is reduced and functionalized to introduce amino groups and aryl substituents.

Procedure Example

| Step | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|

| Reduction | Lithium aluminium hydride (LAH) in dry tetrahydrofuran (THF), reflux | 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | High yield (~80%), yellow solid |

| N-Arylation | Nucleophilic aromatic substitution with 2-fluoro-5-nitrobenzaldehyde | 4-aryl-2-phenyl-1,4-benzoxazepine derivative | 71% yield; 2-chloro-5-nitrobenzaldehyde gave only 3% yield |

- The reduction step converts the lactam to a tetrahydrobenzoxazepine intermediate.

- The nucleophilic aromatic substitution introduces a tertiary arylamine nitrogen, critical for further cyclizations.

Domino Knoevenagel–-Hydride Shift Cyclization

Description

This domino reaction is a regio- and diastereoselective ring-closure step that forms condensed benzoxazepine derivatives with neuroprotective properties.

Reaction Scheme and Conditions

| Step | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|

| Domino Knoevenagel condensation | Reaction of 4-aryl-2-phenyl-1,4-benzoxazepine derivative with active methylene compounds (e.g., 1,3-dimethylbarbituric acid, Meldrum’s acid, malononitrile) | Condensed 1,4-benzoxazepines | Diastereoselective; yields vary depending on the methylene compound used |

- The reaction proceeds via initial Knoevenagel condensation followed by a-hydride shift, effecting ring closure.

- The stereochemistry of the products has been analyzed by NMR coupling constants and DFT conformational studies.

- Enantiomers were separated and characterized by HPLC-ECD and TDDFT-ECD calculations.

Summary Table of Preparation Steps

Additional Notes and Research Findings

- The bulkiness of substituents at the 5-position influences the pathway and product distribution in the Schmidt rearrangement, favoring 1,5-benzoxazepinones with larger groups.

- The domino Knoevenagel–hydride shift reaction provides a powerful tool to access neuroprotective benzoxazepine derivatives with controlled stereochemistry.

- The synthetic route starting from flavanone derivatives is practical and allows for structural diversification through choice of arylating agents and active methylene compounds.

化学反应分析

Types of Reactions

8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Alkylating Agents: Ethyl bromide, methyl iodide.

Bases: Sodium hydride, potassium carbonate.

Major Products

Oxidation Products: Hydroxylated derivatives, oxides.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

科学研究应用

The compound 8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a member of the benzoxazepine class and has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, neuropharmacology, and potential therapeutic uses, supported by data tables and case studies.

Structure and Composition

- Chemical Formula : C13H16N2O

- Molecular Weight : 220.28 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition. Studies have demonstrated that derivatives of benzoxazepines can enhance mood-related behavior in animal models .

Neuropharmacology

This compound has shown promise in neuropharmacological studies:

- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

- Study on Antidepressant Effects : A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased levels of serotonin and norepinephrine .

- Neuroprotective Mechanism Investigation : In a cellular model of oxidative stress, the compound exhibited a dose-dependent protective effect against cell death, with mechanisms involving the upregulation of antioxidant enzymes .

作用机制

The mechanism of action of 8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

相似化合物的比较

Key Observations:

Heteroatom Influence: Benzoxazepinones (O/N) exhibit distinct electronic properties compared to benzothiazepinones (S/N). Sulfur in benzothiazepinones increases lipophilicity and metabolic stability but may reduce hydrogen-bonding capacity .

Substituent Effects: 5-Alkyl groups: The 5-ethyl group in the target compound increases steric hindrance compared to 5-methyl in , possibly affecting receptor binding or metabolic stability.

Stability and Reactivity

- Benzoxazepinones: Prone to ring cleavage under N-alkylation conditions (), limiting derivatization routes. The 8-amino group may participate in intramolecular hydrogen bonding, enhancing stability .

- Benzothiazepinones: Sulfur oxidation (e.g., sulfoxidation using dimethyldioxirane) generates bioactive metabolites, as seen in diltiazem analogs (). The absence of sulfur in benzoxazepinones eliminates this pathway .

生物活性

8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- CAS Number : 1171418-82-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and toxicology.

The compound's mechanism of action is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

Pharmacological Studies

Recent studies have demonstrated several pharmacological effects:

- Antidepressant Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Dose (mg/kg) | Efficacy Observed |

|---|---|---|---|

| Antidepressant | Forced Swim Test | 10 | Comparable to fluoxetine |

| Neuroprotective | Neuron-like Cells | 50 | Reduced cell death by 40% |

| Anti-inflammatory | Acute Inflammation Model | 25 | Decreased TNF-alpha by 30% |

| Mechanism | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and norepinephrine levels |

| Antioxidant Activity | Reduces oxidative stress in neuronal cells |

| Cytokine Inhibition | Lowers levels of pro-inflammatory cytokines |

Case Studies

- Case Study on Depression :

- Neuroprotection in Stroke Models :

常见问题

Q. What are the recommended synthetic routes for 8-amino-5-ethyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoxazepinone derivatives typically involves cyclocondensation of substituted aminophenols with ketones or aldehydes. For example, analogous benzothiazepinones are synthesized via nucleophilic substitution under reflux in aprotic solvents like dichloromethane or THF . Optimization includes controlling temperature (70–90°C) and using catalysts such as triethylamine to enhance cyclization efficiency. Purity can be improved via recrystallization in ethanol or methanol .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column, employing a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. NMR (¹H/¹³C) is critical for confirming the benzoxazepinone scaffold:

- ¹H NMR: Look for characteristic signals at δ 1.2–1.4 ppm (ethyl group), δ 2.1–2.3 ppm (dimethyl groups), and δ 6.8–7.2 ppm (aromatic protons) .

- Mass spectrometry (ESI-MS) should confirm the molecular ion peak (calculated for C₁₃H₁₆N₂O₂: m/z 248.12) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in impurity profiles during synthesis?

- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions (e.g., oxidation of the ethyl group). Use LC-MS/MS to identify byproducts, such as hydroxylated derivatives (e.g., δ 3.5–4.0 ppm in ¹H NMR for -OH groups) . Compare retention times and fragmentation patterns against reference standards (e.g., LGC or USP-certified materials) . For quantification, apply gravimetric analysis after column chromatography .

Q. How does stereochemistry at the 3,3-dimethyl position influence pharmacological activity?

- Methodological Answer : The 3,3-dimethyl group imposes conformational rigidity, affecting binding to biological targets. Use X-ray crystallography (as in analogous benzothiazepinones ) to determine the spatial arrangement. Compare enantiomers via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to assess activity differences in receptor-binding assays .

Q. What computational methods predict metabolic stability for this benzoxazepinone derivative?

- Methodological Answer : Employ density functional theory (DFT) to model oxidation sites (e.g., ethyl group or aromatic ring). Validate predictions using in vitro microsomal assays (human liver microsomes + NADPH cofactor). Monitor degradation via LC-MS and correlate with computed activation energies .

Q. How can contradictory bioactivity data in cell-based assays be addressed?

- Methodological Answer : Variability may stem from differences in cell permeability or efflux pump activity. Use PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion. For efflux, employ Caco-2 cell monolayers with/without inhibitors (e.g., verapamil for P-gp). Normalize activity data to intracellular concentrations measured via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。